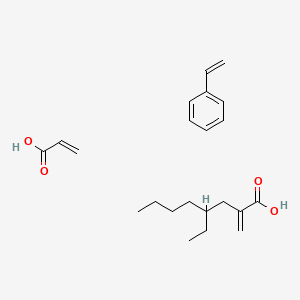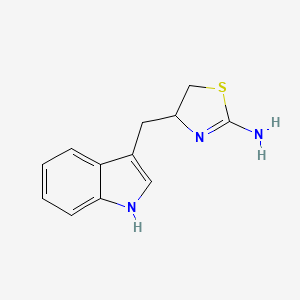
Azonane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azonane-2-carboxylic acid is a carboxylic acid derivative with a nine-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Azonane-2-carboxylic acid can be synthesized through oxidative ring expansion methods. One such method involves the Birch reduction of phthalans, followed by selective hydrogenation and oxidation . Another approach includes the hydrolysis of nitriles, where nucleophilic attack by cyanide ion on an alkyl halide is followed by hydrolysis of the resulting nitrile .
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves the oxidation of primary alcohols and aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Additionally, the carboxylation of Grignard reagents is a common method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Azonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2) for conversion to acid chlorides, alcohols for esterification.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, anhydrides.
Scientific Research Applications
Azonane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modification of nanoparticles.
Mechanism of Action
The mechanism of action of azonane-2-carboxylic acid involves its interaction with molecular targets and pathways. For example, it can inhibit root growth in plants by being misincorporated for proline during protein biosynthesis, leading to the unfolded protein response and degradation of misfolded proteins . This mechanism highlights its potential as a tool for studying protein synthesis and degradation pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A toxic proline analog that inhibits protein synthesis in plants.
Oxonane derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Azonane-2-carboxylic acid is unique due to its nine-membered ring structure, which provides distinct chemical and physical properties compared to other carboxylic acids
Properties
CAS No. |
14026-65-4 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
azonane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c11-9(12)8-6-4-2-1-3-5-7-10-8/h8,10H,1-7H2,(H,11,12) |
InChI Key |
BVYXZYAIQSEKOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(NCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)






![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)




